5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine
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Overview
Description
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is a heterocyclic compound that features a pyrazolo-pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization. The reaction is usually carried out in ethanol under reflux conditions. The intermediate formed undergoes further cyclization to yield the desired pyrazolo-pyridine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolo-pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrazolo-pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Scientific Research Applications
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole: Similar in structure but differs in the position of nitrogen atoms.
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]diazepine: Another heterocyclic compound with a different ring fusion pattern.
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one: Features a different ring size and substitution pattern.
Uniqueness
5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is unique due to its specific ring structure and the presence of an ethoxycarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmacologically active molecules and exploring novel therapeutic applications .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-3-6-4-11-12-8(6)5-10-7/h4,7,10H,2-3,5H2,1H3,(H,11,12) |
InChI Key |
VBHKDYWPJMEUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)NN=C2 |
Origin of Product |
United States |
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